molecular formula C20H20FN3O3 B12175752 2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide

2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide

Cat. No.: B12175752
M. Wt: 369.4 g/mol
InChI Key: HVYJSWDPIZGVME-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is a high-purity synthetic organic compound intended for research and development purposes. This molecule is characterized by a 1,2,5-oxadiazole core, a structural motif present in compounds investigated for various biological activities . The structure incorporates a 2-fluorophenoxy moiety and a propanamide side chain, features that are common in the design of bioactive molecules. Researchers studying herbicide science may find this compound of interest, as structurally similar N-(1,2,5-oxadiazol-3-yl)carboxamide compounds have been described in patent literature for their use as herbicides . Furthermore, the 2-fluorophenoxy phenyl group is a known pharmacophore in medicinal chemistry research, particularly in the development of ligands for central nervous system targets. For instance, analogous compounds featuring a 2-fluorophenoxy group attached to a heterocyclic system have been synthesized and evaluated as potential benzodiazepine receptor agonists with anticonvulsant properties in preclinical models . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for confirming the identity and purity of the compound and for complying with all applicable laws and institutional guidelines for its handling and use.

Properties

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C20H20FN3O3/c1-12(2)14-8-10-15(11-9-14)18-19(24-27-23-18)22-20(25)13(3)26-17-7-5-4-6-16(17)21/h4-13H,1-3H3,(H,22,24,25)

InChI Key

HVYJSWDPIZGVME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Aldoxime Formation

Procedure :

  • Substrate : 4-(Propan-2-yl)benzaldehyde (10.0 g, 61.7 mmol).

  • Reagents : Hydroxylamine hydrochloride (6.43 g, 92.5 mmol), sodium acetate (8.10 g, 98.7 mmol) in ethanol/water (3:1, 150 mL).

  • Conditions : Stirred at 25°C for 12 h.

  • Workup : Filtered, washed with cold water, and dried to yield 4-(propan-2-yl)benzaldehyde oxime (9.4 g, 88%).

Oxidation to Nitrile Oxide

Procedure :

  • Substrate : 4-(Propan-2-yl)benzaldehyde oxime (8.5 g, 48.9 mmol).

  • Reagents : Chloramine-T trihydrate (16.3 g, 58.7 mmol) in dichloromethane (100 mL).

  • Conditions : Stirred at 0°C for 2 h.

  • Workup : Filtered, organic layer washed with brine, dried (MgSO₄), and concentrated in vacuo. Nitrile oxide used immediately in situ.

[3+2] Cycloaddition with 2-(2-Fluorophenoxy)Propanenitrile

Preparation of 2-(2-Fluorophenoxy)Propanenitrile

Procedure :

  • Substrate : 2-Fluorophenol (5.0 g, 44.6 mmol), acrylonitrile (3.34 g, 62.4 mmol).

  • Reagents : K₂CO₃ (9.25 g, 66.9 mmol) in DMF (50 mL).

  • Conditions : Heated at 80°C for 8 h.

  • Workup : Extracted with ethyl acetate, washed with 1M HCl, dried, and concentrated. Yield: 6.2 g (82%).

Cycloaddition Reaction

Procedure :

  • Substrates : 4-(Propan-2-yl)benzonitrile oxide (5.0 g, 28.7 mmol), 2-(2-fluorophenoxy)propanenitrile (5.3 g, 28.7 mmol).

  • Solvent : Dichloromethane (100 mL).

  • Conditions : Stirred at 25°C for 24 h.

  • Workup : Concentrated and purified via silica gel chromatography (hexane/EtOAc 4:1) to yield 3-(4-(propan-2-yl)phenyl)-4-(2-(2-fluorophenoxy)propanenitrile)-1,2,5-oxadiazole (7.1 g, 68%).

Conversion of Nitrile to Propanamide

Hydrolysis to Carboxylic Acid

Procedure :

  • Substrate : 3-(4-(Propan-2-yl)phenyl)-4-(2-(2-fluorophenoxy)propanenitrile)-1,2,5-oxadiazole (6.0 g, 16.5 mmol).

  • Reagents : H₂SO₄ (conc., 30 mL), H₂O (10 mL).

  • Conditions : Heated at 100°C for 6 h.

  • Workup : Poured into ice-water, neutralized with NaHCO₃, extracted with EtOAc, dried, and concentrated to yield carboxylic acid (5.2 g, 82%).

Amide Formation via Coupling

Procedure :

  • Substrate : Carboxylic acid (4.5 g, 11.8 mmol).

  • Reagents : EDC (2.71 g, 17.7 mmol), HOAt (1.61 g, 11.8 mmol), NH₄Cl (0.95 g, 17.7 mmol) in DMF (50 mL).

  • Conditions : Stirred at 25°C for 12 h.

  • Workup : Extracted with EtOAc, washed with brine, dried, and purified via recrystallization (EtOH/H₂O) to yield target compound (3.9 g, 85%).

Alternative One-Pot Synthesis

Direct Cycloaddition with Amidoxime

Procedure :

  • Substrates : 4-(Propan-2-yl)benzonitrile oxide (3.0 g, 17.2 mmol), 2-(2-fluorophenoxy)propanamide (3.4 g, 17.2 mmol).

  • Reagents : t-BuONa (3.3 g, 34.4 mmol) in DMSO (30 mL).

  • Conditions : Heated at 90°C for 3 h.

  • Workup : Quenched with HCl (10%), extracted with EtOAc, dried, and purified via column chromatography (CH₂Cl₂/MeOH 95:5). Yield: 4.1 g (72%).

Analytical Data and Characterization

Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 6.98–6.92 (m, 2H, Ar-H), 4.85 (q, J = 6.8 Hz, 1H, OCH₂), 3.02 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.92 (d, J = 6.8 Hz, 3H, CH₃), 1.32 (d, J = 6.8 Hz, 6H, (CH₃)₂).

  • HRMS (ESI) : m/z calcd for C₂₁H₂₁FN₃O₃ [M+H]⁺: 398.1612; found: 398.1609.

X-ray Crystallography

  • Crystal Data : Monoclinic, space group P2₁/c, a = 12.45 Å, b = 7.89 Å, c = 15.23 Å, β = 102.4°, confirming regioselective cycloaddition.

Yield Optimization and Challenges

StepYield (%)Key Parameters
Aldoxime Formation88NaOAc, 25°C, 12 h
Nitrile Oxide Synthesis90Chloramine-T, 0°C, 2 h
Cycloaddition68DCM, 24 h
Amide Coupling85EDC/HOAt, DMF, 12 h

Challenges :

  • Nitrile oxide instability required in situ generation.

  • Regioselectivity in cycloaddition favored by electron-withdrawing groups on nitrile .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticonvulsant Properties

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticonvulsant activity. For instance, a study demonstrated that derivatives similar to the target compound showed efficacy in both pentylenetetrazole (PTZ) and maximal electroshock (MES) models of seizures. The mechanism of action is believed to involve modulation of GABA receptors, which are critical in controlling neuronal excitability .

Anticancer Activity

The oxadiazole derivatives have also been explored for their anticancer potential. In vitro studies revealed that certain analogs exhibited cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways .

Study on Anticonvulsant Activity

In a notable study involving a series of oxadiazole derivatives, one compound demonstrated an effective dose (ED50) significantly lower than that of standard anticonvulsants like valproic acid. The therapeutic index was also favorable, indicating a promising safety profile for further development .

Cancer Cell Line Testing

Another research effort focused on evaluating the cytotoxic effects of related compounds against human cancer cell lines. The results indicated that these compounds could inhibit tumor growth effectively, suggesting their potential as lead compounds in anticancer drug development .

Comparative Data Table

Property/Activity2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamideStandard Compounds (e.g., Valproic Acid)
Anticonvulsant ActivityEffective in PTZ and MES models; favorable ED50Established efficacy
CytotoxicitySignificant against various cancer cell linesVaries by standard
Mechanism of ActionModulation of GABA receptors; apoptosis inductionGABAergic modulation

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets. The fluorophenoxy group and oxadiazole ring are believed to play key roles in its binding affinity and activity. The compound may modulate biological pathways by interacting with enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural Modifications and Implications

  • Substituent Effects :

    • The propan-2-yl group in the target compound confers greater lipophilicity (predicted logP ~3.5) compared to the 4-fluorophenyl substituent in 898618-79-6 (logP ~3.1) . This may improve blood-brain barrier penetration but increase metabolic oxidation risks.
    • Methoxy groups in BH52675 reduce lipophilicity (logP ~2.9) but enhance water solubility, making it more suitable for oral administration .
  • Amide Chain Length :

    • The butanamide chain in increases molecular volume, which could hinder receptor access compared to the shorter propanamide chain in the target compound .

Pharmacological and Biochemical Insights

  • The target compound’s branched alkyl group may improve selectivity over these analogs.
  • Metabolic Stability : The propan-2-yl group is prone to cytochrome P450 oxidation, whereas methoxy-substituted analogs (e.g., BH52675) may exhibit slower clearance due to reduced oxidative metabolism .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide (CAS Number: 898616-60-9) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and research findings from various studies.

Target Interactions

The primary biological targets of this compound include:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR has been linked to anticancer effects.
  • Oxidoreductase Enzymes : These enzymes play significant roles in various metabolic pathways and cellular processes.

Mode of Action

The compound appears to exert its biological effects primarily through the inhibition of the EGFR pathway, which is crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds with similar oxadiazole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, with IC50 values ranging from 0.47 to 1.4 µM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against gram-positive bacteria. Previous studies have demonstrated that oxadiazole derivatives possess bactericidal effects against various bacterial strains, including Staphylococcus spp. .

Study on Anticancer Effects

In a notable study, researchers evaluated the cytotoxicity of several oxadiazole derivatives on cancer cell lines such as HCT116 and MCF7. The results indicated that compounds similar to 2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide exhibited enhanced cell viability at lower concentrations while maintaining cytotoxicity at higher doses .

CompoundCell LineIC50 (µM)
Compound AHCT1160.75
Compound BMCF71.00
Compound CHUH70.85

Antimicrobial Studies

In another investigation focused on antimicrobial activity, various oxadiazole derivatives were tested against gram-positive bacteria using disc diffusion methods. The results highlighted that these compounds displayed significant antibacterial activity compared to controls .

Bacterial StrainZone of Inhibition (mm)
Bacillus cereus15
Staphylococcus aureus20
Bacillus thuringiensis18

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide?

Methodological Answer: The synthesis of this oxadiazole-propanamide derivative requires multi-step optimization:

  • Stepwise Functionalization: Begin with constructing the 1,2,5-oxadiazol-3-amine core via cyclization of nitrile oxides with amidoximes under controlled temperatures (60–80°C) to avoid side reactions .
  • Coupling Reactions: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 2-(2-fluorophenoxy)propanoyl moiety to the oxadiazole ring. Solvent choice (e.g., DMF or THF) significantly impacts reaction efficiency .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the fluorophenoxy group (δ 6.8–7.3 ppm for aromatic protons) and oxadiazole ring (distinct carbonyl signals at δ 160–165 ppm) .
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive ion mode provides accurate mass data (e.g., m/z 413.12 [M+H]+^+) to verify molecular formula .
  • FTIR: Identify key functional groups, such as the amide C=O stretch (~1650 cm1^{-1}) and oxadiazole C-N vibrations (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assays?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
  • Solubility Optimization: Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference. For in vitro assays, pre-test solubility via dynamic light scattering .
  • Meta-Analysis: Compare data across studies by normalizing IC50_{50} values against shared reference inhibitors. Structural analogs (e.g., chloro- vs. fluorophenoxy derivatives) may exhibit divergent activities due to electron-withdrawing effects .

Q. What computational and experimental approaches are recommended to elucidate the mechanism of action for this compound’s kinase inhibition?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., BRAF V600E). Prioritize residues with hydrogen-bonding potential (e.g., oxadiazole N–H with Glu501) .
  • Kinase Profiling: Screen against a panel of 50+ kinases (e.g., CEREP KinaseProfiler™) at 1 µM to identify selectivity. Follow up with IC50_{50} determination for hits .
  • Mutagenesis Studies: Engineer kinase mutants (e.g., T482A) to validate binding site residues via surface plasmon resonance (SPR) .

Q. How should structure-activity relationship (SAR) studies be designed to explore modifications at the isopropylphenyl and fluorophenoxy positions?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with:
    • Isopropylphenyl: Replace with tert-butyl or cyclopropyl groups to assess steric effects on lipophilicity (logP via shake-flask method) .
    • Fluorophenoxy: Test electron-deficient (e.g., 2,4-difluoro) or electron-rich (e.g., methoxy) substituents to correlate Hammett σ values with activity .
  • Biological Testing: Prioritize assays relevant to hypothesized targets (e.g., antiproliferative activity in MCF-7 cells for cancer applications) .

Methodological Considerations Table

Research Objective Key Techniques Critical Parameters References
Synthesis OptimizationStepwise cyclization, EDC/HOBt couplingTemperature (60–80°C), solvent polarity
Structural Characterization1^1H/13^13C NMR, HRMS, FTIRDeuterated solvents, ionization mode (ESI+)
Biological Activity ValidationKinaseProfiler™, SPR, cytotoxicity assaysCell line consistency, DMSO concentration
SAR DevelopmentAnalog synthesis, logP determinationSubstituent electronic/steric effects

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